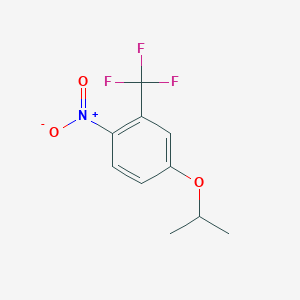
1-Nitro-4-(propan-2-yloxy)-2-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-Nitro-4-(propan-2-yloxy)-2-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C10H10F3NO3 and its molecular weight is 249.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Nitro-4-(propan-2-yloxy)-2-(trifluoromethyl)benzene, also known by its CAS number 1236062-04-6, is an organic compound characterized by a nitro group, a propan-2-yloxy group, and a trifluoromethyl group attached to a benzene ring. With the molecular formula C10H10F3NO3 and a molar mass of 249.19 g/mol, this compound has gained attention for its potential biological activities and applications in medicinal chemistry.
The physicochemical properties of this compound are crucial for understanding its biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C10H10F3NO3 |
| Molar Mass | 249.19 g/mol |
| Density | 1.296 g/cm³ (predicted) |
| Boiling Point | 299.3 °C (predicted) |
The biological activity of this compound can be attributed to its functional groups:
- Nitro Group : Known for participating in redox reactions, potentially acting as an electrophile.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, which may influence the compound's interaction with biological targets.
- Propan-2-yloxy Group : Affects solubility and reactivity, possibly facilitating interactions with biomolecules.
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Nitro-substituted aromatic compounds are often evaluated for their antibacterial and antifungal properties. Studies suggest that the presence of the nitro group can enhance antimicrobial efficacy by disrupting cellular processes.
- Enzyme Inhibition : Compounds with similar structures have been investigated as potential inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's disease. The structure–activity relationship (SAR) studies indicate that modifications to the aromatic system can significantly affect inhibitory potency against these enzymes .
- Antioxidant Properties : Some studies have reported that compounds containing trifluoromethyl groups exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Case Study 1: Antimicrobial Screening
A study conducted on various nitro-substituted aromatic compounds demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria, showing potential as a lead compound for developing new antibiotics.
Case Study 2: Enzyme Inhibition
In a comparative analysis of various aryl ether derivatives, it was found that this compound displayed moderate inhibition against AChE and BChE, suggesting its potential use in treating cholinergic deficits associated with Alzheimer's disease .
Eigenschaften
IUPAC Name |
1-nitro-4-propan-2-yloxy-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-6(2)17-7-3-4-9(14(15)16)8(5-7)10(11,12)13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDZJBYUGHKMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














